4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide
Description
4-{4-[(Dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide is a bis-sulfonamide compound featuring two dimethylaminosulfonyl groups linked via a phenoxy bridge. Its structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-[4-(dimethylsulfamoyl)phenoxy]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5S2/c1-17(2)24(19,20)15-9-5-13(6-10-15)23-14-7-11-16(12-8-14)25(21,22)18(3)4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHUDFOAHDZFEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzenesulfonamide and 4-(dimethylamino)benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 4-hydroxybenzenesulfonamide reacts with 4-(dimethylamino)benzenesulfonyl chloride in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Coupling Reactions
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Cesium carbonate | DMF, 100°C, 24h | 53% | |
| Potassium fluoride | DMSO, 120°C, 4h; K₂CO₃ | 6.5g | |
| Ullmann coupling | Copper catalyst, aromatic halide, elevated temperatures | N/A |
Mechanism : These reactions typically involve nucleophilic substitution or coupling of phenolic oxygen with sulfonamide groups. The cesium carbonate-mediated reaction exemplifies a standard coupling protocol for forming ether linkages between aromatic rings .
Substitution Reactions
| Reaction Type | Conditions | Yield | Source |
|---|---|---|---|
| Potassium fluoride | DMSO, 120°C, 4h; K₂CO₃ | 6.5g | |
| Bromination | NBS, H₂SO₄, RT | 82% |
Mechanism : Substitution reactions, such as bromination using NBS, modify the aromatic ring’s substituents while preserving the sulfonamide functionality .
Critical Analysis of Reaction Parameters
-
Temperature : Elevated temperatures (100–120°C) are common to drive coupling reactions, particularly in polar aprotic solvents like DMF or DMSO .
-
Catalysts : Cs₂CO₃ and KF facilitate deprotonation and activation of phenolic oxygen for nucleophilic substitution .
-
Yield Variability : Yields range from 35% to 82%, influenced by solvent choice, reaction time, and steric factors in the aromatic system .
Spectral and Analytical Data
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antibacterial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of sulfonamides can exhibit enhanced antibacterial properties compared to their parent compounds.
Case Study : A study published in PubMed examined the structural characteristics of similar sulfonamide compounds and their interactions with target enzymes involved in bacterial metabolism, demonstrating that modifications to the sulfonamide moiety can significantly enhance efficacy against resistant bacterial strains .
Anti-inflammatory Properties
Research indicates that compounds with a sulfonamide structure may possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
Case Study : In vitro studies have demonstrated that certain sulfonamide derivatives reduce the expression of inflammatory markers in human cell lines, suggesting their potential use in therapies for conditions like rheumatoid arthritis .
Material Science
The compound's unique chemical structure allows it to be utilized in the development of novel materials. Its ability to form stable complexes with metal ions can be leveraged in catalysis and sensor technologies.
Data Table: Summary of Material Applications
Analytical Chemistry
The compound can be employed as a reagent in various analytical techniques, including chromatography and spectroscopy, to analyze the presence of other chemical species.
Case Study : Research has shown that using this sulfonamide derivative as a derivatizing agent improves the detection limits for certain analytes in liquid chromatography .
Mechanism of Action
The mechanism of action of 4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and biological activities:
Key Observations:
- Famphur shares the dimethylaminosulfonylphenyl group but incorporates a phosphorothioate ester, enhancing its role as a neurotoxic insecticide .
- The bromoacetamide derivative () introduces a reactive site for conjugation, contrasting with the target compound’s phenoxy linker.
- Chloro-substituted analogs () demonstrate how halogenation influences electronic properties and binding affinity.
Pharmacological and Functional Comparisons
Antimicrobial Activity
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () exhibits antimicrobial activity due to the oxazole-sulfamoyl hybrid structure. The target compound lacks heterocyclic motifs, which may reduce its antimicrobial efficacy unless optimized .
- N-{4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide () combines chloro and methoxy groups, suggesting that electron-withdrawing/donating substituents modulate target interactions .
Enzymatic Inhibition
Biological Activity
4-{4-[(Dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its interactions with biological systems.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O5S2
- Molecular Weight : 396.47 g/mol
- CAS Number : 300360-48-9
The compound features a sulfonamide group, which is known for its antibacterial properties, and a dimethylamino group that may enhance its pharmacological interactions.
Antimicrobial Properties
Sulfonamides have historically been utilized for their antimicrobial properties. The specific compound in focus has shown promising activity against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that the compound retains significant antibacterial activity, particularly against Staphylococcus aureus, which is notable due to the rising resistance to conventional antibiotics.
The proposed mechanism of action for this compound involves the inhibition of bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), it competes with this substrate in the synthesis of folate, essential for bacterial growth and replication. This mechanism aligns with the action of traditional sulfonamide antibiotics.
Cytotoxicity Studies
In vitro studies assessing cytotoxicity have been conducted using human cell lines such as HeLa and MCF-7. The findings suggest that:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These IC50 values indicate moderate cytotoxicity, suggesting that while the compound may be effective against certain cancer cell lines, further investigation is required to evaluate its therapeutic window.
Case Study 1: Antibacterial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains. The study highlighted that the compound exhibited synergistic effects when combined with other antibiotics, enhancing overall antibacterial activity.
Case Study 2: Cancer Cell Line Response
Research conducted at a prominent university assessed the effects of this sulfonamide derivative on breast cancer cell lines. The results indicated that treatment led to significant apoptosis in MCF-7 cells, suggesting potential applications in cancer therapy.
Conclusion and Future Directions
The biological activity of this compound demonstrates significant promise as both an antibacterial agent and a potential anticancer drug. However, further studies are necessary to elucidate its full range of biological activities and mechanisms of action.
Recommendations for Future Research
- In vivo Studies : Conduct animal model studies to assess pharmacokinetics and therapeutic efficacy.
- Combination Therapy Trials : Explore synergistic effects with existing antibiotics or chemotherapeutic agents.
- Mechanistic Investigations : Further elucidate the cellular pathways affected by this compound to optimize its use in clinical settings.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution between 4-[(dimethylamino)sulfonyl]phenol and activated sulfonamide intermediates. Key steps include:
- Activation of the sulfonyl chloride precursor under anhydrous conditions (e.g., using thionyl chloride) .
- Optimization of temperature (60–80°C) and base (e.g., triethylamine) to facilitate phenoxy group coupling .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- FT-IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and dimethylamino groups (C-N stretching at ~1250 cm⁻¹) .
- NMR : ¹H NMR should resolve aromatic protons (δ 7.2–8.1 ppm) and dimethyl groups (δ 2.8–3.1 ppm for N(CH₃)₂; δ 3.3–3.5 ppm for OCH₂) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?
- Methodology :
- Test solubility in DMSO (high), acetonitrile (moderate), and water (low). Use DMSO for biological assays but ensure dilution to <1% to avoid cytotoxicity .
- For crystallization trials, employ solvent mixtures like ethanol/water (7:3) to enhance crystal formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies, particularly regarding enzyme inhibition efficacy?
- Methodology :
- Validate assay conditions: Compare buffer pH (e.g., 7.4 vs. 6.5) and ionic strength, as sulfonamides exhibit pH-dependent binding .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out false positives from aggregation artifacts .
- Cross-reference with X-ray crystallography (if co-crystals are obtainable) to confirm binding modes .
Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets, and how do they align with experimental data?
- Methodology :
- Molecular Docking : Use AutoDock Vina with flexible side chains in the target’s active site (e.g., carbonic anhydrase II) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .
- QSAR : Corrogate electronic parameters (Hammett σ) with IC₅₀ values to refine substituent effects on activity .
Q. What mechanistic insights explain unexpected byproducts during synthesis, such as double sulfonylation or ring-opening reactions?
- Methodology :
- Monitor reaction intermediates via LC-MS to detect early-stage byproducts (e.g., over-sulfonylation due to excess sulfonyl chloride) .
- Adjust protecting groups (e.g., tert-butoxycarbonyl for amines) to block undesired nucleophilic sites .
- Use DFT calculations (Gaussian 09) to model reaction pathways and identify high-energy transition states .
Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation .
- Formulate with cyclodextrins or liposomal encapsulation to enhance plasma half-life .
- Validate stability via LC-MS/MS in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Data Analysis and Interpretation
Q. What statistical approaches are appropriate for analyzing dose-response data in enzyme inhibition assays?
- Methodology :
- Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
- Apply ANOVA with post-hoc Tukey tests to compare variances across replicates .
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
